5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1251598-90-9
Cat. No.: VC4528495
Molecular Formula: C23H23FN6O3
Molecular Weight: 450.474
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251598-90-9 |
|---|---|
| Molecular Formula | C23H23FN6O3 |
| Molecular Weight | 450.474 |
| IUPAC Name | 5-amino-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(5-fluoro-2-methylphenyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C23H23FN6O3/c1-4-32-17-9-6-15(7-10-17)23-27-19(14(3)33-23)12-30-21(25)20(28-29-30)22(31)26-18-11-16(24)8-5-13(18)2/h5-11H,4,12,25H2,1-3H3,(H,26,31) |
| Standard InChI Key | UXECDHIQAFOHFL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=C(C=CC(=C4)F)C)N |
Introduction
Structural Components
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Oxazole Ring: The oxazole ring is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom. It is known for its stability and presence in various biologically active compounds.
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Triazole Ring: The triazole ring is another five-membered heterocycle with two nitrogen atoms. It is often used in drug design due to its ability to participate in hydrogen bonding, which can enhance the binding affinity of a compound to biological targets.
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Ethoxyphenyl and Fluoromethylphenyl Groups: These groups are attached to the oxazole and triazole rings, respectively. The ethoxy group can influence the compound's solubility and lipophilicity, while the fluorine atom can affect its metabolic stability and binding properties.
Potential Applications
Compounds with similar structures have been explored for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the triazole ring, in particular, suggests potential applications in drug development due to its ability to form strong interactions with biological targets.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the oxazole and triazole rings. Characterization is often performed using techniques like NMR (nuclear magnetic resonance) spectroscopy and LC-MS (liquid chromatography-mass spectrometry) to confirm the structure and purity of the compound.
Research Findings
While specific research findings on this exact compound are not available, similar compounds have shown promise in various biological assays. For example, triazole-based compounds have been studied for their anticancer properties, with some displaying significant activity against certain cancer cell lines .
Data Tables
Given the lack of specific data on this compound, we can provide a general overview of similar compounds and their properties:
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